molecular formula C25H29N5O4S B2643443 1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide CAS No. 1021224-64-5

1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B2643443
CAS No.: 1021224-64-5
M. Wt: 495.6
InChI Key: JMLJGRPYPDAHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H29N5O4S and its molecular weight is 495.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

Compounds similar to the one mentioned are often subjects of synthetic chemistry research, focusing on the synthesis of novel heterocyclic compounds. For instance, studies on the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and pyrazolopyrimidines derivatives highlight efforts to develop new heterocyclic systems with potential biological activities (Karthikeyan et al., 2014). These works demonstrate the interest in expanding the library of such compounds for further evaluation of their properties and potential applications.

Molecular Interaction and Docking Studies

Another area of application is in the study of molecular interactions, particularly in understanding how certain compounds bind to specific receptors. For example, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor involves detailed conformational analysis and the development of pharmacophore models (Shim et al., 2002). Such studies are crucial for drug design and understanding receptor-ligand interactions at a molecular level.

Biological Activity Evaluation

Compounds with similar structures are also evaluated for their biological activities, including their potential as anticancer, anti-inflammatory, and antimicrobial agents. Research into novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents exemplifies this approach, aiming to identify new therapeutic agents through synthesis and biological evaluation (Rahmouni et al., 2016).

Properties

IUPAC Name

1-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4S/c1-15-3-5-17(6-4-15)21-13-20(25(32)29-10-7-18(8-11-29)23(26)31)22-16(2)28-30(24(22)27-21)19-9-12-35(33,34)14-19/h3-6,13,18-19H,7-12,14H2,1-2H3,(H2,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLJGRPYPDAHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)N5CCC(CC5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.